tert-Butyl N-{3-hydroxyspiro[3.5]nonan-1-yl}carbamate
Description
Properties
CAS No. |
1935432-41-9 |
|---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxyspiro[3.5]nonan-1-yl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-9-11(16)14(10)7-5-4-6-8-14/h10-11,16H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
GVKUUSFKLCVLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C12CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{3-hydroxyspiro[3.5]nonan-1-yl}carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-hydroxyspiro[3.5]nonan-1-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of a spirocyclic ketone.
Reduction: Formation of a spirocyclic alcohol.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl N-{3-hydroxyspiro[3.5]nonan-1-yl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-hydroxyspiro[3 it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Key Compounds Analyzed:
Analysis:
Hydrogen Bonding and Solubility :
- The 3-hydroxy group in the target compound facilitates strong intermolecular hydrogen bonds (O–H···O distance: 1.74 Å, angle: 171°), as observed in tert-butyl N-hydroxycarbamate derivatives . This contrasts with 7-aza analogs, where NH groups exhibit weaker hydrogen-bonding capacity (N–H···O distance: ~2.01 Å) .
- Compounds with oxo or aza groups (e.g., 3-oxo, 7-aza) show reduced polarity compared to the hydroxylated variant, impacting solubility in polar solvents .
Synthetic Utility :
- The Boc group in all compounds allows for deprotection under mild acidic conditions, enabling downstream functionalization .
- Diaza derivatives (e.g., 2,7-diazaspiro) are preferred for metal coordination or as bifunctional building blocks in peptidomimetics .
Pharmacological Potential: The 3-hydroxy group may enhance binding to biological targets (e.g., enzymes with polar active sites), whereas aza or oxo analogs are more suited for CNS-targeting drugs due to improved BBB permeability .
Crystallographic and Stability Data
- The target compound’s spiro core contributes to thermal stability, as seen in related spiro[3.5]nonane derivatives with melting points >150°C .
- Crystallographic studies using SHELXL and ORTEP-3 reveal that the hydroxyl group induces a planar conformation in the carbamate region, reducing steric strain . In contrast, 7-aza analogs adopt twisted conformations due to NH steric effects .
Biological Activity
tert-Butyl N-{3-hydroxyspiro[3.5]nonan-1-yl}carbamate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C_{12}H_{21}N_{1}O_{3}
- Molecular Weight: 225.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as a modulator of signaling pathways involved in cellular proliferation and apoptosis.
Potential Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes related to metabolic pathways, thereby altering cellular responses.
- Receptor Modulation: It may interact with receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
- Antioxidant Properties: The presence of hydroxy groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry evaluated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and increased cell viability by 40% compared to controls.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation, the compound was tested in a murine model of acute inflammation. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimized synthetic routes for tert-Butyl N-{3-hydroxyspiro[3.5]nonan-1-yl}carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a spirocyclic alcohol intermediate with tert-butyl carbamate under basic conditions. Key steps include:
- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the hydroxyl group .
- Protection Strategy : The tert-butyl carbamate group acts as a protecting agent for amines, ensuring regioselectivity during subsequent reactions .
- Purification : Column chromatography or recrystallization is recommended for isolating the product. Yields range from 50–75% depending on solvent polarity and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic framework and tert-butyl group integration. Key signals include:
- δ 1.4 ppm (singlet for tert-butyl CH₃).
- δ 3.5–4.0 ppm (multiplet for spirocyclic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 267.36 (C₁₃H₂₅NO₃⁺) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the spirocyclic system .
Q. What are the common chemical transformations involving this compound?
Methodological Answer:
- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .
- Substitution : Nucleophilic displacement of the tert-butyl group with amines (e.g., benzylamine) under acidic conditions .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces carbonyl groups in derivatives to alcohols .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity and conformational stability?
Methodological Answer:
- Steric Effects : The spiro[3.5]nonane system imposes torsional constraints, reducing rotational freedom and stabilizing transition states during ring-opening reactions .
- Electronic Effects : The hydroxyl group’s proximity to the carbamate enhances hydrogen-bonding interactions, affecting solubility and crystallization behavior .
- Computational Analysis : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model strain energy and predict regioselectivity in derivatization .
Q. What strategies mitigate challenges in enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s salen catalysts for asymmetric induction during spirocycle formation .
- Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases of hexane:isopropanol (90:10) .
- Kinetic Control : Low-temperature (–40°C) reactions favor kinetic resolution of intermediates .
Q. How can this compound serve as a precursor in drug discovery?
Methodological Answer:
- Peptidomimetic Design : The spirocyclic core mimics proline residues, enabling incorporation into protease inhibitors .
- Biological Target Profiling :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cellular Uptake : Radiolabel derivatives (³H or ¹⁴C) to study membrane permeability in cancer cell lines .
Q. What computational tools predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., cytochrome P450). Key parameters:
- Grid box centered on active sites.
- Lamarckian genetic algorithm for conformational sampling .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
